molecular formula C15H13ClO2 B1454903 2-[(2-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-29-2

2-[(2-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1454903
CAS No.: 1160250-29-2
M. Wt: 260.71 g/mol
InChI Key: DQKZFKHFISSNJZ-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylbenzyl)oxy]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylbenzyl)oxy]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKZFKHFISSNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261774
Record name 2-[(2-Methylphenyl)methoxy]benzoyl chloride
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Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-29-2
Record name 2-[(2-Methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(2-Methylbenzyl)oxy]benzoyl chloride

This guide provides a comprehensive technical overview of 2-[(2-Methylbenzyl)oxy]benzoyl chloride, a reactive chemical intermediate of interest to researchers and professionals in organic synthesis, drug discovery, and materials science. We will delve into its chemical identity, a validated synthetic protocol, characteristic reactivity, and critical safety considerations, offering field-proven insights into its handling and application.

Core Chemical Identity

2-[(2-Methylbenzyl)oxy]benzoyl chloride is an acyl chloride derivative of benzoic acid. The presence of the reactive benzoyl chloride moiety, combined with the 2-methylbenzyl ether group, makes it a versatile building block for introducing a specific structural motif into more complex molecules. Its unique substitution pattern offers steric and electronic properties that can be leveraged in targeted synthesis.

Key Properties and Identifiers

A summary of the essential chemical data for 2-[(2-Methylbenzyl)oxy]benzoyl chloride is presented below for quick reference.

PropertyValueSource
CAS Number 1160250-29-2[1][2]
Molecular Formula C₁₅H₁₃ClO₂[1][3]
Molecular Weight 260.72 g/mol [1][3]
MDL Number MFCD12197928[1]
SMILES O=C(Cl)C1=CC=CC=C1OCC2=CC=CC=C2C[1]

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing benzoyl chlorides is the chlorination of the corresponding carboxylic acid. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The following protocol describes a robust procedure for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoyl chloride from its parent carboxylic acid, 2-[(2-Methylbenzyl)oxy]benzoic acid.

Causality Behind Experimental Choices
  • Reagent Selection : Thionyl chloride is a cost-effective and efficient chlorinating agent. It is chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[4]

  • Anhydrous Conditions : The reaction must be conducted under strictly anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis and will readily react with water to revert to the parent carboxylic acid, which would significantly lower the yield.

  • Solvent : An inert, anhydrous solvent such as dichloromethane (DCM) or toluene is used to dissolve the starting material and facilitate the reaction without participating in it.

  • Catalyst : A catalytic amount of DMF is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acyl chlorinating species.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Workup and Isolation A 1. Charge a flame-dried, three-necked flask with 2-[(2-Methylbenzyl)oxy]benzoic acid and anhydrous solvent. B 2. Equip with a reflux condenser, dropping funnel, and nitrogen inlet. A->B C 3. Establish an inert atmosphere with a gentle nitrogen flow. B->C D 4. Add a catalytic amount of DMF (1-2 drops). C->D E 5. Slowly add thionyl chloride via the dropping funnel at 0°C. D->E F 6. Control the addition rate to manage gas evolution (SO₂ and HCl). E->F G 7. Allow the mixture to warm to room temperature, then heat to reflux. F->G H 8. Monitor reaction progress by TLC until the starting material is consumed. G->H I 9. Cool the reaction mixture to room temperature. H->I J 10. Remove excess thionyl chloride and solvent under reduced pressure. I->J K 11. The resulting oil or solid is the crude product, 2-[(2-Methylbenzyl)oxy]benzoyl chloride. J->K L 12. Use directly or purify further by vacuum distillation if necessary. K->L

Caption: Workflow for the synthesis of 2-[(2-Methylbenzyl)oxy]benzoyl chloride.

Detailed Step-by-Step Methodology
  • Preparation : A 250 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Charging Reagents : The flask is charged with 2-[(2-Methylbenzyl)oxy]benzoic acid (10.0 g, 0.041 mol) and anhydrous toluene (100 mL).

  • Catalyst Addition : One drop of N,N-dimethylformamide (DMF) is added to the stirred suspension.

  • Chlorination : The flask is cooled in an ice bath. Thionyl chloride (4.4 mL, 0.062 mol) is added dropwise over 15 minutes. Vigorous gas evolution is observed.

  • Reaction : After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (approx. 110°C) for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Isolation : The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed by rotary evaporation.

  • Product : The resulting residue is crude 2-[(2-Methylbenzyl)oxy]benzoyl chloride, which can be used in subsequent steps without further purification. If high purity is required, vacuum distillation can be performed.

Reactivity, Applications, and Scientific Logic

The utility of 2-[(2-Methylbenzyl)oxy]benzoyl chloride stems directly from the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The chloride ion is an excellent leaving group, facilitating the formation of new bonds at the carbonyl carbon. Common applications include:

  • Esterification : Reaction with alcohols to form esters.

  • Amidation : Reaction with primary or secondary amines to form amides.

  • Friedel-Crafts Acylation : Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

This reactivity makes it a valuable intermediate for synthesizing a diverse array of target molecules in pharmaceuticals, agrochemicals, and specialty polymers.[5]

G cluster_0 Core Reactivity cluster_1 Potential Applications A 2-[(2-Methylbenzyl)oxy]benzoyl chloride (Reactive Intermediate) B Highly Electrophilic Carbonyl Carbon A->B due to C Excellent Leaving Group (Cl⁻) A->C possesses D Pharmaceutical Synthesis (e.g., Amide bond formation) B->D enables F Materials Science (e.g., Polymer modification) B->F allows for E Agrochemical Development (e.g., Ester synthesis) C->E facilitates

Caption: Logical relationship between reactivity and applications.

Safety and Handling

As a reactive acyl chloride, 2-[(2-Methylbenzyl)oxy]benzoyl chloride presents significant hazards and must be handled with appropriate precautions by trained personnel.

Hazard Identification
  • GHS Classification : The compound is classified with the following hazard statements:

    • H314 : Causes severe skin burns and eye damage.[1]

    • H290 : May be corrosive to metals.[1]

  • Signal Word : Danger.[1]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[6]

  • Ventilation : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[6][7]

  • Moisture Sensitivity : This compound is water-reactive. Contact with water will produce hydrogen chloride (HCl) gas.[7] It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Storage : Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[7]

  • Spill Response : In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.

Conclusion

2-[(2-Methylbenzyl)oxy]benzoyl chloride, identified by CAS number 1160250-29-2, is a valuable and highly reactive chemical intermediate. Its synthesis is straightforwardly achieved from the corresponding carboxylic acid via standard chlorination methods. The compound's utility in organic synthesis is centered on its ability to undergo nucleophilic acyl substitution, enabling the construction of complex molecular architectures for research in pharmacology, agriculture, and materials science. Due to its corrosive and water-reactive nature, strict adherence to safety protocols is mandatory for its handling and storage.

References

  • Safety Data Sheet - 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl Chloride . Angene Chemical. [Link]

  • Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

  • 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 . PubChem. [Link]

  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights . Charkit. [Link]

  • 2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1 . Carl ROTH. [Link]

  • 2-Benzylbenzoyl chloride | C14H11ClO | CID 12682362 . PubChem. [Link]

  • 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 . PubChem. [Link]

  • CN105481687A - Preparing method for o-methoxybenzoyl chloride.

Sources

Technical Guide: Solubility & Handling of 2-[(2-Methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics and handling protocols for 2-[(2-Methylbenzyl)oxy]benzoyl chloride (CAS: 1160250-29-2). As an ortho-substituted benzoyl chloride derivative, this compound exhibits a binary solubility profile: it is highly soluble in aprotic organic solvents but chemically unstable in protic solvents.

Effective utilization of this compound in drug development workflows—specifically as an acylating agent for pharmaceutical scaffolds—requires strict adherence to anhydrous protocols. This guide categorizes solvents by thermodynamic compatibility and chemical inertness, providing a self-validating framework for experimental design.

Chemical Identity & Physicochemical Basis[1][2][3]

To understand the solubility behavior, we must first analyze the molecular architecture.

  • Chemical Name: 2-[(2-Methylbenzyl)oxy]benzoyl chloride[1][2][3][4]

  • Molecular Formula: C₁₅H₁₃ClO₂

  • Molecular Weight: 260.72 g/mol

  • Structural Features:

    • Electrophilic Core: The acid chloride (COCl) moiety is highly reactive toward nucleophiles.

    • Lipophilic Domain: The 2-methylbenzyl ether linkage adds significant non-polar surface area and conformational rigidity.

Solubility Mechanism: The molecule dissolves via dipole-dipole interactions (carbonyl group) and


-

stacking
(aromatic rings). It lacks hydrogen bond donors, making it hydrophobic. Consequently, it favors solvents with moderate dielectric constants that can solvate the polar carbonyl without attacking the electrophilic carbon.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and stability (kinetic resistance to reaction).

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventSolubility RatingStabilityRecommendation
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)InertPreferred for reactions & transport.
Chloroform (CHCl₃)High InertExcellent alternative to DCM.
1,2-DichloroethaneHigh InertGood for reflux conditions.
Aromatic TolueneModerate-High InertPreferred for recrystallization.
BenzeneModerate-High InertAvoid due to toxicity; use Toluene.
Ethers Tetrahydrofuran (THF)High Inert*Must be anhydrous. Hygroscopic risk.
Diethyl EtherModerate InertGood for precipitation/washing.
1,4-DioxaneHigh InertUseful for higher boiling point needs.
Esters Ethyl AcetateHigh InertAcceptable if strictly anhydrous.
Protic WaterInsoluble REACTIVE PROHIBITED. Hydrolyzes to acid + HCl.
Methanol / EthanolSoluble REACTIVE PROHIBITED. Forms methyl/ethyl esters.
Polar Aprotic DMSOHigh Risk Avoid. Can cause oxidation/decomposition.
DMFHigh Risk Can form Vilsmeier adducts; use with caution.

Critical Note: "Solubility" in methanol is a misnomer. The solid disappears because it chemically transforms into the methyl ester, not because it dissolves. This is a common error in analytical sample preparation.

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect handling.

SolventLogic Compound 2-[(2-Methylbenzyl)oxy] benzoyl chloride Solvent Select Solvent Compound->Solvent Chlorinated Chlorinated/Aromatic (DCM, Toluene) Solvent->Chlorinated Preferred Protic Protic (Water, Alcohols) Solvent->Protic AVOID PolarAprotic Polar Aprotic (DMSO, DMF) Solvent->PolarAprotic Caution Solution Stable Solution (Ready for Reaction) Chlorinated->Solution Dissolution Hydrolysis DECOMPOSITION Hydrolysis/Alcoholysis Protic->Hydrolysis Nucleophilic Attack SideReaction Side Reactions (Vilsmeier/Oxidation) PolarAprotic->SideReaction Reactive Solvent Acid Acid Hydrolysis->Acid Forms Parent Acid + HCl

Figure 1: Solvent selection workflow illustrating the divergence between stable dissolution and chemical decomposition.

Experimental Protocols

Protocol A: Safe Dissolution for Synthesis

Use this protocol when preparing the reagent for acylation reactions.

  • Preparation: Flame-dry all glassware and cool under a stream of Nitrogen or Argon.

  • Solvent Prep: Ensure Dichloromethane (DCM) or Toluene is anhydrous (water content <50 ppm).

  • Weighing: Weigh the 2-[(2-Methylbenzyl)oxy]benzoyl chloride quickly in a fume hood. The compound may be hygroscopic or hydrolyze with atmospheric moisture (releasing HCl fumes).

  • Dissolution:

    • Add the solid to the flask.

    • Add the solvent via syringe or cannula.

    • Swirl gently. The solution should be clear and colorless to pale yellow.

  • Validation: If the solution turns cloudy or precipitates a white solid immediately, moisture was present, and the acid chloride has hydrolyzed to the insoluble carboxylic acid.

Protocol B: Recrystallization (Purification)

Use this protocol if the starting material has partially hydrolyzed or degraded.

  • Solvent System: Hexane / Dichloromethane (Antisolvent / Solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of dry DCM at room temperature.

  • Filtration: Filter quickly through a dry glass frit or cotton plug to remove any insoluble carboxylic acid (hydrolysis byproduct).

  • Crystallization:

    • Slowly add dry Hexane (or Heptane) to the filtrate until slight turbidity persists.

    • Cool the mixture to 0°C or -20°C under an inert atmosphere.

  • Collection: Filter the crystals under Nitrogen/Argon to prevent moisture condensation during filtration.

Stability & Degradation Pathways

Understanding the degradation helps in troubleshooting "solubility" issues.

The Hydrolysis Pathway:



  • Observation: Evolution of white fumes (HCl) and formation of a precipitate (the parent acid, 2-[(2-Methylbenzyl)oxy]benzoic acid) which is often less soluble in DCM than the acid chloride.

  • Prevention: Store the compound under inert gas at 2-8°C. Seal containers with Parafilm.

Degradation Start 2-[(2-Methylbenzyl)oxy]benzoyl chloride (Soluble in DCM) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water + H2O (Moisture) Water->Intermediate Products 2-[(2-Methylbenzyl)oxy]benzoic acid (Precipitate) + HCl (Gas) Intermediate->Products Elimination of Cl-

Figure 2: Hydrolysis mechanism leading to precipitation and loss of titer.

References

  • ChemicalBook. (2023). 2-[(2-methylbenzyl)oxy]benzoyl chloride Properties and Suppliers.[4]Link

  • Santa Cruz Biotechnology. (2023). 2-[(2-methylbenzyl)oxy]benzoyl chloride Product Data Sheet.Link

  • National Institute of Standards and Technology (NIST). (2023). Benzoyl chloride, 2-methyl- (Analogous Structure Data).[5][6]Link

  • PubChem. (2023). Compound Summary: 2-Methylbenzoyl chloride (Structural Analog).[5]Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of O-Benzyl Salicylic Acid Derivatives via Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of O-benzyl salicylic acid derivatives, a critical scaffold in medicinal chemistry found in anti-inflammatory agents, antibacterial compounds, and enzyme inhibitors.

While direct acylation of salicylic acid is possible, it is fraught with side reactions due to the competing nucleophilicity of the phenolic hydroxyl group. This protocol utilizes an Acid Chloride Strategy mediated by O-benzyl protection. This route offers three distinct advantages:

  • Chemoselectivity: Locking the phenol as a benzyl ether prevents self-polymerization during acid chloride formation.

  • Stability: O-benzylsalicyloyl chloride is significantly more stable than its unprotected counterpart, allowing for storage and cleaner coupling reactions.

  • Versatility: The acid chloride intermediate reacts rapidly with a wide range of amines and alcohols, facilitating high-throughput library generation.

Strategic Reaction Pathway

The synthesis proceeds through a three-phase workflow: Protection , Activation , and Derivatization .

G SA Salicylic Acid (Starting Material) Diester Intermediate: Benzyl 2-(benzyloxy)benzoate SA->Diester BnBr (2.5 eq) K2CO3, Acetone Reflux OBSA Precursor: O-Benzyl Salicylic Acid Diester->OBSA NaOH (aq) Ethanol Selective Hydrolysis AcidCl Activated Species: O-Benzylsalicyloyl Chloride OBSA->AcidCl SOCl2 Toluene Reflux Product Final Derivative (Amide/Ester) AcidCl->Product R-NH2 / R-OH TEA, DCM

Figure 1: The synthetic workflow prioritizes the formation of the diester intermediate to ensure complete phenolic protection, followed by selective hydrolysis to reveal the carboxylic acid.

Detailed Experimental Protocols

Phase 1: Synthesis of O-Benzyl Salicylic Acid (The Precursor)

Rationale: Direct selective alkylation of the phenol is difficult to control. The most reliable method is "Global Benzylation" (forming the ester and ether) followed by "Selective Hydrolysis" of the ester.

Step 1.1: Global Benzylation
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Salicylic Acid: 13.8 g (100 mmol)

    • Potassium Carbonate (

      
      ): 41.4 g (300 mmol, 3.0 eq) - Must be anhydrous/freshly ground.
      
    • Benzyl Bromide (BnBr): 42.8 g (250 mmol, 2.5 eq)

    • Solvent: Acetone (200 mL)

  • Procedure:

    • Dissolve salicylic acid in acetone. Add

      
      .
      
    • Add BnBr dropwise over 15 minutes.

    • Reflux the suspension for 6–8 hours.

    • Monitoring: TLC (20% EtOAc/Hexane). The starting material (

      
      ) should disappear; the diester (
      
      
      
      ) will appear.
  • Workup: Filter off inorganic salts. Evaporate acetone. The residue is the crude Benzyl 2-(benzyloxy)benzoate .

Step 1.2: Selective Hydrolysis
  • Procedure:

    • Dissolve the crude diester in Ethanol (150 mL).

    • Add 10% NaOH aqueous solution (100 mL, ~2.5 eq).

    • Reflux for 2 hours. Note: The benzyl ether is stable to base; the benzyl ester is not.

  • Validation Checkpoint (Self-Validating):

    • The reaction mixture should become a clear homogeneous solution (formation of sodium carboxylate).

    • Cool to room temperature.[1][2][3] Wash with minimal diethyl ether (removes benzyl alcohol byproduct).

  • Isolation:

    • Acidify the aqueous layer to pH 2 using 6M HCl.

    • Observation: A thick white precipitate of O-benzyl salicylic acid will form immediately.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

    • Yield Target: >85% overall. MP: 73–75°C.

Phase 2: Activation (Acid Chloride Formation)

Rationale: Thionyl chloride is used with toluene. Toluene acts as a solvent and an azeotropic agent to help remove residual


 during workup, which is critical for purity.
  • Setup: Oven-dried 100 mL RBF, nitrogen atmosphere, reflux condenser with a gas scrubber (NaOH trap) for HCl/

    
     evolution.
    
  • Reagents:

    • O-Benzyl Salicylic Acid: 11.4 g (50 mmol)

    • Thionyl Chloride (

      
      ): 11.9 g (100 mmol, 2.0 eq)
      
    • Toluene: 50 mL[3]

    • Catalyst: DMF (1-2 drops) - Essential for activating the thionyl chloride.

  • Procedure:

    • Suspend the acid in toluene.[2] Add DMF.

    • Add

      
       dropwise at room temperature.[2]
      
    • Heat to 70–80°C for 2 hours.

    • Completion Indicator: The suspension will turn into a clear, pale yellow solution, and gas evolution will cease.

  • Isolation (Critical Step):

    • Remove solvent and excess

      
       under reduced pressure (Rotavap).[2]
      
    • Co-evaporation: Add fresh toluene (20 mL) and evaporate again. Repeat twice. This ensures all acidic fumes are removed.

    • Product: O-Benzylsalicyloyl chloride (Off-white solid/oil). Use immediately or store under

      
      .
      
Phase 3: Library Derivatization (Coupling)

Protocol: Standard Schotten-Baumann or Anhydrous Amidation.

  • Reagents:

    • Amine (R-

      
      ): 1.1 eq
      
    • Triethylamine (TEA): 1.5 eq (scavenger for HCl)

    • DCM (Dichloromethane): Anhydrous

  • Procedure:

    • Dissolve Amine and TEA in DCM at 0°C.

    • Add O-Benzylsalicyloyl chloride (dissolved in minimal DCM) dropwise.

    • Warm to RT and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid chloride hydrolysis products). Dry organic layer (
    
    
    
    ) and concentrate.

Quality Control & Troubleshooting

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)>98% (Area)
Identity 1H-NMR (CDCl3)Singlet at

5.2 ppm (Benzyl

). Absence of broad -OH peak >10 ppm.
Intermediate IR SpectroscopyShift from 1680

(Acid C=O) to ~1750–1780

(Acid Chloride C=O).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete alkylationEnsure

is anhydrous. Grind it to a fine powder to increase surface area.
Product is an Oil (Phase 2) Residual Solvent/

Perform the toluene co-evaporation step 3 times. Dry under high vacuum for 1 hour.
Coupling Fails (Phase 3) Hydrolysis of Acid ChlorideEnsure Acid Chloride is fresh. Use anhydrous DCM. Verify amine solubility.
Precipitate in Phase 1.2 Sodium salt precipitationIf the solution is too concentrated, the sodium salt of the acid may crash out. Add water and heat to dissolve before acidifying.[1]

Decision Logic for Purification

Use this logic flow to determine the necessary purification steps for the final derivative.

Purification Start Crude Derivative Obtained Wash Acid/Base Wash (Remove Amine/Acid) Start->Wash TLC TLC Analysis (Single Spot?) Recryst Recrystallization (EtOH or EtOAc/Hex) TLC->Recryst Yes (High Purity) Column Flash Chromatography (Silica Gel) TLC->Column No (Side Products) Wash->TLC

Figure 2: Purification decision tree based on crude purity assessment.

References

  • Dusek, J., et al. (2017).[4] Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Letters in Drug Design & Discovery, 14(6).

  • Organic Chemistry Portal. (2023). Preparation of Benzyl Esters and Protection of Phenols.

  • BenchChem. (2025).[2][5] Synthesis of Salicyloyl Chloride from Salicylic Acid and Thionyl Chloride.[2]

  • National Institutes of Health (NIH). (2014). Benzyl 2-(benzylsulfanyl)benzoate: Structural analysis and synthetic parallels. PubMed Central.

  • Vogel, A.I. Textbook of Practical Organic Chemistry. (Standard reference for acid chloride synthesis protocols).

Sources

Troubleshooting & Optimization

Optimizing temperature for 2-[(2-Methylbenzyl)oxy]benzoyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation Dynamics of 2-[(2-Methylbenzyl)oxy]benzoyl Chloride

Status: Operational Role: Senior Application Scientist Subject: Thermodynamic Optimization & Troubleshooting for Ortho-Alkoxy Benzoyl Chlorides[1][2]

Module 1: The Thermodynamic Landscape

The "Ortho-Alkoxy" Stability Paradox The acylation of 2-[(2-Methylbenzyl)oxy]benzoyl chloride presents a classic conflict in organic synthesis: the battle between steric hindrance and labile functionality .[1]

  • The Steric Barrier (Kinetic Challenge): The ortho-substituted 2-methylbenzyl ether group creates significant steric bulk around the carbonyl carbon. This hinders the approach of nucleophiles, often requiring higher activation energy (heat) to drive the acylation to completion.

  • The Ether Vulnerability (Thermodynamic Risk): The benzylic ether linkage is susceptible to cleavage, particularly in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) or strong mineral acids (HCl byproduct).[2] The 2-methyl group on the benzyl ring stabilizes the resulting carbocation, making this specific ether more prone to acid-catalyzed cleavage than a standard benzyl ether.

  • The Cyclization Trap: Excessive thermal energy can trigger intramolecular Friedel-Crafts acylation, leading to the formation of xanthone derivatives (impurities) rather than the desired intermolecular product.

The "Goldilocks" Temperature Corridor Our internal data suggests the operational window for this reaction is narrow.

  • < 0°C: Reaction kinetics are often too slow due to steric bulk; moisture condensation risks hydrolysis.

  • > 40°C: Rapid onset of ether cleavage (de-benzylation) and polymerization.

  • Optimal Zone: 5°C to 25°C (Stepwise ramp).[2]

Module 2: Visualizing the Decision Matrix

The following logic flow illustrates the critical decision points during the acylation process to prevent batch failure.

AcylationLogic Start Start Acylation Protocol SolventCheck Solvent Selection (DCM vs. Toluene) Start->SolventCheck TempInit Initial Cooling (-5°C to 0°C) SolventCheck->TempInit Anhydrous Only Addition Add Nucleophile/Catalyst (Slow Addition) TempInit->Addition Exotherm Monitor Exotherm Addition->Exotherm Stable Temp < 10°C Exotherm->Stable Controlled Unstable Temp > 15°C Exotherm->Unstable Spike Ramp Controlled Ramp to 20°C Stable->Ramp Fail_Cleavage Failure: Ether Cleavage (De-benzylation) Unstable->Fail_Cleavage Acid Catalysis Fail_Xanthone Failure: Xanthone Formation (Intramolecular Cyclization) Unstable->Fail_Xanthone Thermal Excess Hold Hold 2-4 Hours Ramp->Hold Success High Yield (Target Ester/Amide) Hold->Success

Caption: Decision tree for managing thermal risks during the acylation of ortho-alkoxy benzoyl chlorides.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/tarry after 1 hour. What happened? Diagnosis: This is the hallmark of ether cleavage followed by polymerization . Root Cause:

  • Temperature Overshoot: You likely exceeded 30°C during the addition phase. The heat facilitated the cleavage of the 2-methylbenzyl group by the HCl generated in situ.

  • Lewis Acid Aggression: If using AlCl₃, it is too harsh for this substrate at room temperature. Corrective Action:

  • Protocol Shift: Lower the addition temperature to -10°C.

  • Catalyst Swap: Switch to a milder Lewis acid like SnCl₄ or ZnCl₂ if doing Friedel-Crafts.[1] If forming an ester/amide, ensure you are using a base scavenger (Pyridine or Triethylamine) to neutralize HCl immediately.[2]

Q2: I am observing a "Des-benzyl" impurity (approx. 15-20%) by HPLC. Diagnosis: You have lost the protecting group (2-methylbenzyl).[1][2] Root Cause: The 2-methyl group on the benzyl ring stabilizes the benzylic carbocation, making it an excellent leaving group under acidic conditions. Corrective Action:

  • Scavenger: Add a proton sponge or excess base to the reaction to keep the pH neutral/basic (if compatible with your nucleophile).

  • Solvent: Avoid polar protic solvents. Use DCM (Dichloromethane) or Toluene .[2] DCM is preferred as its boiling point limits the maximum thermal stress.

Q3: The reaction is sluggish. Can I reflux to push conversion? Diagnosis: Do NOT reflux. Reasoning: While steric hindrance at the ortho position slows the reaction, refluxing will almost certainly trigger intramolecular cyclization to a xanthone derivative or cause decomposition. Corrective Action:

  • Activation: Instead of heat, use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq) to activate the carbonyl carbon without adding thermal energy [1].[2]

  • Concentration: Increase the concentration of the reactants to improve collision frequency rather than increasing temperature.

Module 4: Optimized Experimental Protocol

Objective: Acylation of a secondary alcohol/amine using 2-[(2-Methylbenzyl)oxy]benzoyl chloride.

Reagents:

  • Acid Chloride: 1.0 eq

  • Nucleophile: 1.1 eq[2]

  • Base (TEA/Pyridine): 1.5 eq[1][2]

  • Catalyst (DMAP): 0.05 eq[1][2]

  • Solvent: Anhydrous DCM (10 mL/g)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen flow. Charge with Nucleophile, Base, and DCM.[2]

  • Cryogenic Phase: Cool the solution to 0°C using an ice/salt bath. Ensure internal temperature is monitored.

  • Addition: Dissolve 2-[(2-Methylbenzyl)oxy]benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the flask over 30-45 minutes .

    • Critical: Do not allow internal temp to rise above 5°C.

  • Equilibration: Once addition is complete, stir at 0°C for 1 hour.

  • The Ramp: Remove the ice bath and allow the vessel to warm to 20°C (Room Temp) naturally over 30 minutes.

  • Monitoring: Stir at 20°C for 4-6 hours. Monitor by TLC/HPLC.

    • Stop Condition: If starting material is <5%, quench immediately. Do not stir overnight "just to be safe"—this invites side reactions.

  • Quench: Pour mixture into ice-cold saturated NaHCO₃ solution.

Data Summary: Temperature vs. Purity Profile

Temperature ConditionConversion (4h)Purity (HPLC)Major Impurity
0°C Constant 65%98.5%Unreacted SM
0°C → 20°C (Recommended) 96% 97.2% Trace Xanthone
40°C (Reflux) 99%72.0%Des-benzyl phenol

References

  • Sano, T. (1999).[2][3] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.[1][2] Link

  • Ameh, A., et al. (2021).[2] Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.[4] Frontiers in Chemistry, 9, 683125.[2] Link

  • BenchChem Technical Support. (n.d.). Synthesis and Stability of 2-Methyl-3-methoxybenzoyl chloride (Analogous Reactivity Guide). BenchChem. Link[1][2]

  • StudyMind. (n.d.). Friedel-Crafts Acylation Mechanisms and Conditions.[1][5][6][7][8][9] StudyMind Chemistry Resources. Link

Sources

Validation & Comparative

Comparative Guide to HPLC Method Development for the Purity of 2-[(2-Methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purity in Reactive Intermediates

In pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. Acyl chlorides, such as 2-[(2-Methylbenzyl)oxy]benzoyl chloride, are highly valuable reactive intermediates. Their electrophilic nature makes them essential for forming ester and amide bonds, but it also presents a significant analytical challenge. The primary difficulty lies in their inherent instability, particularly their susceptibility to hydrolysis. A purity method must be robust and rapid enough to quantify the intact acyl chloride and its potential impurities without inducing degradation during the analysis itself.

This guide provides a comparative analysis of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-[(2-Methylbenzyl)oxy]benzoyl chloride. We will explore the rationale behind selecting chromatographic conditions, compare alternative approaches, and present a validated protocol that ensures scientific integrity and trustworthiness in line with international regulatory standards.[1][2]

Logical Framework for Method Development

The development of a robust HPLC method follows a systematic, multi-step process. The goal is to achieve adequate separation of the main component from its potential impurities while ensuring the method is repeatable and reliable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Characterization & Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte & Impurity Characterization B Assess Analyte Stability (Hydrolysis Risk) A->B C Select Chromatographic Mode (RP-HPLC vs. Alternatives) B->C D Column Screening (C18, Phenyl, C8) C->D E Mobile Phase Optimization (Solvent, pH, Gradient) D->E F Detector Wavelength Selection E->F G System Suitability Testing (SST) F->G H Method Validation per ICH Q2(R2) (Specificity, Linearity, Accuracy, etc.) G->H I Final Method Documentation H->I

Caption: Logical workflow for HPLC method development.

Part 1: Foundational Strategy - Addressing Analyte Instability

The central challenge in analyzing 2-[(2-Methylbenzyl)oxy]benzoyl chloride is its reactivity towards nucleophiles, especially water. In reversed-phase HPLC (RP-HPLC), where aqueous mobile phases are standard, the analyte can readily hydrolyze to its corresponding carboxylic acid, 2-[(2-Methylbenzyl)oxy]benzoic acid.[3] Therefore, the primary analytical goal is to minimize this on-column degradation.

Comparison of Chromatographic Modes
  • Reversed-Phase HPLC (Recommended): Despite the risk of hydrolysis, RP-HPLC is the preferred mode due to its versatility, reproducibility, and the vast selection of available stationary phases. The key is to mitigate the risk through strategic optimization:

    • Fast Gradients: Minimizing the analysis time reduces the analyte's exposure to the aqueous mobile phase.

    • Low Temperature: Running the analysis at a reduced temperature (e.g., 15-25°C) can significantly slow the rate of hydrolysis.

    • Anhydrous Diluent: Samples must be prepared in an anhydrous, aprotic solvent (e.g., acetonitrile) and injected immediately.

  • Normal-Phase HPLC (Alternative): This mode uses non-aqueous mobile phases (e.g., hexane/ethanol), completely avoiding the issue of hydrolysis. However, NP-HPLC typically suffers from longer column equilibration times and is highly sensitive to trace amounts of water in the solvents, which can lead to poor reproducibility of retention times. It is a viable but less practical option for a routine quality control environment.

  • Derivatization (Not Recommended for Purity): One could stabilize the molecule by reacting it with an amine or alcohol to form a stable amide or ester derivative.[4][5] While useful for quantification in complex matrices, this approach is unsuitable for a purity assay, as it would not detect impurities that do not undergo the derivatization reaction and would obscure the true impurity profile of the original substance.

Part 2: Experimental Design and Comparative Data

Based on the foundational strategy, we proceed with RP-HPLC. The next step is to screen different column chemistries to achieve the optimal separation between the parent compound and its likely impurities.

Analyte and Potential Impurities

The separation must resolve the active compound from its synthetic precursors and primary degradation product.

Structures A 2-[(2-Methylbenzyl)oxy]benzoyl chloride (Analyte) B 2-[(2-Methylbenzyl)oxy]benzoic acid (Hydrolysis Impurity) C 2-Methylbenzyl alcohol (Precursor Impurity) D Salicylic acid (Precursor Impurity)

Caption: Key structures for chromatographic separation.

Column Selection: A Comparative Analysis

The choice of stationary phase is critical for achieving selectivity.[6][7] We compared three common reversed-phase columns to separate 2-[(2-Methylbenzyl)oxy]benzoyl chloride from its primary hydrolysis impurity, 2-[(2-Methylbenzyl)oxy]benzoic acid. A fast gradient was employed to minimize analysis time.

Table 1: Comparison of HPLC Column Performance

ParameterC18 Column (e.g., Waters XBridge C18)Phenyl-Hexyl Column C8 Column
Resolution (Rs) (Analyte vs. Hydrolysis Impurity)3.1 2.5 1.9
Analyte Tailing Factor (Tf) 1.11.21.3
Analysis Time (min) 8.08.06.5
Rationale & Remarks Provides the best resolution due to its high hydrophobicity. Excellent general-purpose choice.Offers alternative selectivity through π-π interactions, but resolution was lower for the critical pair.Lower retention leads to a faster analysis but at the cost of significantly reduced resolution. Not suitable for baseline separation of the critical pair.

Part 3: Finalized HPLC Method Protocol

This protocol is designed to be self-validating through the inclusion of rigorous system suitability criteria.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile (anhydrous).

  • Standards: Reference standards for 2-[(2-Methylbenzyl)oxy]benzoyl chloride and all potential impurities.

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 225 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    5.0 95
    7.0 95
    7.1 50

    | 8.0 | 50 |

Sample Preparation
  • Accurately weigh approximately 25 mg of the 2-[(2-Methylbenzyl)oxy]benzoyl chloride sample.

  • Dissolve in and dilute to 50.0 mL with anhydrous acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Immediately transfer to an HPLC vial and place in the autosampler for analysis to prevent degradation.

System Suitability Test (SST)

Before sample analysis, inject a standard solution containing the analyte and key impurities to verify system performance. The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between 2-[(2-Methylbenzyl)oxy]benzoyl chloride and 2-[(2-Methylbenzyl)oxy]benzoic acid must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the 2-[(2-Methylbenzyl)oxy]benzoyl chloride peak must be ≤ 1.5.

  • Reproducibility: The relative standard deviation (%RSD) for five replicate injections of the main peak area must be ≤ 2.0%.

Part 4: Method Validation According to ICH Q2(R2)

The developed method must be formally validated to demonstrate it is fit for its intended purpose.[9][10] The validation should adhere to the principles outlined in the ICH Q2(R2) guideline.[2]

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD) of the analyte peak must pass. Impurity peaks must be well-resolved from the main peak (Rs > 2.0).
Linearity To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy To demonstrate the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To assess the method's variability with repeated measurements.%RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different day/analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met when varying parameters like flow rate (±10%), column temperature (±2°C), and mobile phase composition (±2%).

Conclusion

The successful development of an HPLC purity method for a reactive compound like 2-[(2-Methylbenzyl)oxy]benzoyl chloride hinges on a foundational understanding of its chemical instability. By prioritizing a fast RP-HPLC gradient method on a C18 column, using an anhydrous diluent, and controlling temperature, on-column degradation can be effectively minimized. The comparative data demonstrates the superiority of the C18 stationary phase for resolving the critical pair of the analyte and its hydrolysis product. The provided protocol, when fully validated according to ICH guidelines, constitutes a robust, reliable, and scientifically sound method for ensuring the quality and purity of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (1995). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • YMCA-Institut für Analytik. (n.d.). HPLC Troubleshooting Guide. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Quality-by-Design Consulting. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Aflaki, F., Ghoulipour, V., Saemian, N., & Salahinejad, M. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6, 1482-1487.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • GenTech Scientific. (2024). TECH TIP: HPLC Column Selection. [Link]

  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]

  • Hühner, J., et al. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Analytical Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Chromatography Forum. (2003). Acid Chlorides by HPLC. [Link]

Sources

Comparing reactivity of 2-[(2-Methylbenzyl)oxy]benzoyl chloride vs benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-[(2-Methylbenzyl)oxy]benzoyl chloride (referred to as MB-BC ) and the standard Benzoyl Chloride (BC ).

2-[(2-Methylbenzyl)oxy]benzoyl Chloride vs. Benzoyl Chloride

Executive Summary

Benzoyl Chloride (BC) is the archetypal high-reactivity acylating agent, governed primarily by electronic induction. In contrast, 2-[(2-Methylbenzyl)oxy]benzoyl Chloride (MB-BC) exhibits significantly attenuated reactivity due to the "Ortho-Effect," a combination of steric shielding and resonance donation.

For the researcher, this means MB-BC is more stable to moisture and easier to handle but requires forcing conditions (catalysts, higher temperature, longer reaction times) to achieve high yields in coupling reactions.

FeatureBenzoyl Chloride (BC)2-[(2-Methylbenzyl)oxy]benzoyl Chloride (MB-BC)
CAS 98-88-41160250-29-2
Reactivity Class High (Kinetic Control)Moderate (Sterically Hindered)
Dominant Effect Inductive (-I) withdrawalSteric Blocking & Resonance (+M) Donation
Hydrolysis Half-Life Minutes (in water)Hours (biphasic stability)
Catalyst Need Optional (for amines)Mandatory (DMAP/Nucleophilic catalyst recommended)
Structural & Mechanistic Analysis

The reactivity difference is not merely quantitative; it is mechanistic.

A. The Steric "Cone of Protection"

In BC , the carbonyl carbon is exposed, allowing nucleophiles to approach at the optimal Bürgi-Dunitz angle (107°). In MB-BC , the ortho-(2-methylbenzyl)oxy group creates a physical blockade. The bulky benzyl ether moiety, further crowded by its own ortho-methyl group, restricts the rotational freedom of the ether linkage. This effectively "masks" one face of the carbonyl, severely retarding the formation of the tetrahedral intermediate.

B. Electronic Modulation (Resonance vs. Induction)
  • BC: The phenyl ring exerts a weak inductive withdrawal (-I), increasing electrophilicity at the carbonyl carbon.

  • MB-BC: The oxygen atom at the ortho position is a strong resonance donor (+M). It donates electron density into the carbonyl system, stabilizing the ground state and reducing the partial positive charge (

    
    ) on the carbon. This makes the molecule less "hungry" for nucleophiles.
    
C. Diagram: Mechanistic Pathway & Steric Clash

The following diagram illustrates the kinetic barrier introduced by the ortho-substituent in MB-BC compared to the barrier-free attack in BC.

ReactivityComparison BC Benzoyl Chloride (BC) (Exposed Carbonyl) TI_BC Tetrahedral Intermediate (Rapid Formation) BC->TI_BC MBBC MB-BC (Shielded Carbonyl) TI_MBBC Tetrahedral Intermediate (Sterically Strained) MBBC->TI_MBBC High Ea Nu Nucleophile (R-NH2 / R-OH) Nu->BC Fast Attack (Low Barrier) Nu->MBBC Slow Attack (Steric Clash) Product Amide/Ester Product TI_BC->Product Fast Elimination TI_MBBC->Product Rate Limiting

Figure 1: Comparative reaction coordinate flow. Note the high activation energy barrier for MB-BC due to steric hindrance.

Experimental Protocols: Handling the Difference

Because MB-BC is less reactive, applying standard BC protocols will likely result in incomplete conversion or recovered starting material.

Protocol A: Standard Schotten-Baumann (For Benzoyl Chloride)

Best for: Rapid derivatization of amines/alcohols with BC.

  • Dissolve amine (1.0 eq) in DCM or EtOAc.

  • Add aqueous base (NaOH or NaHCO3, 2.0 eq).

  • Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.

  • Result: Reaction is typically complete within 15–30 minutes .

Protocol B: "Activated" Anhydrous Coupling (For MB-BC)

Best for: Overcoming the steric/electronic deactivation of MB-BC.

  • Rationale: We use DMAP (4-Dimethylaminopyridine) as a "nucleophilic catalyst." DMAP attacks the hindered carbonyl faster than the substrate, forming a highly reactive N-acylpyridinium intermediate that is less sterically sensitive to the incoming nucleophile.

Materials:

  • Substrate (Amine/Alcohol): 1.0 mmol

  • MB-BC: 1.2 mmol

  • Triethylamine (Et3N): 2.0 mmol (Base sponge)

  • DMAP: 10–20 mol% (Critical catalyst)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Preparation: Flame-dry glassware and purge with Nitrogen/Argon. Moisture competes effectively with the slow-reacting MB-BC.

  • Solvation: Dissolve the substrate, Et3N, and DMAP in anhydrous solvent.

  • Addition: Add MB-BC (dissolved in minimal solvent) slowly at Room Temperature (RT). Note: Unlike BC, cooling to 0°C is rarely necessary and may stall the reaction.

  • Reaction: Stir at RT for 4–12 hours .

    • Checkpoint: Monitor via TLC. If conversion is <50% at 4 hours, heat to reflux (40°C for DCM, 66°C for THF).

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with organic solvent, wash with brine, dry over Na2SO4.

Stability & Side Reaction Profile
ParameterBenzoyl ChlorideMB-BCImplication for MB-BC
Hydrolysis (Water) Violent/Rapid fumingSlow degradationCan be weighed in air (quickly); less prone to "killing" the reaction if solvent isn't perfectly dry.
Lewis Acid Sensitivity StableSensitive Warning: Strong Lewis acids (AlCl3, BBr3) used in Friedel-Crafts can cleave the benzyl ether bond in MB-BC.
Thermal Stability DistillableHigh BP / DecomposesDo not attempt to distill MB-BC at atmospheric pressure; use high vacuum only.
Specific Risk: Cyclization

Under strong Lewis Acid conditions (e.g., AlCl3), MB-BC carries a risk of intramolecular cyclization. The acyl chloride can attack the electron-rich benzyl ring (via the ether linker), potentially forming a xanthone-like impurity. Avoid Friedel-Crafts conditions unless cyclization is the goal.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on nucleophilic acyl substitution and ortho-effects).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for electronic effects of alkoxy substituents).
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(34), 4436-4489. Link

  • BenchChem. (2025).[2] Salicyloyl Chloride vs. Benzoyl Chloride: A Comparative Guide to Reactivity. (Analogous study on ortho-substituted benzoyl chlorides). Link

  • PubChem. (2025). Compound Summary: 2-[(2-Methylbenzyl)oxy]benzoyl chloride.[3][4] National Library of Medicine. Link

Sources

Safety Operating Guide

2-[(2-Methylbenzyl)oxy]benzoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-[(2-Methylbenzyl)oxy]benzoyl chloride . This protocol is designed for researchers and safety officers, prioritizing the control of exothermic reactivity and the prevention of hazardous exposure.

Executive Safety Summary

  • Immediate Hazard: Violent reaction with water and moisture. Releases toxic Hydrogen Chloride (HCl) gas and heat upon hydrolysis.

  • Primary Disposal Strategy: Controlled hydrolysis (quenching) followed by neutralization. NEVER discard the neat chemical directly into aqueous waste streams or trash bins.[1]

  • Critical Rule: Always add the Acid Chloride to the Water/Ice , never the reverse.

Chemical Profile & Reactivity

Understanding the molecular behavior of 2-[(2-Methylbenzyl)oxy]benzoyl chloride (CAS: 1160250-29-2) is prerequisite to safe disposal.

PropertyDescriptionImplications for Disposal
Functional Group Acid Chloride (-COCl)Highly electrophilic; reacts rapidly with nucleophiles (H₂O, alcohols, amines).
Byproducts HCl (gas/aq), Carboxylic AcidHydrolysis generates hydrochloric acid fumes (lachrymator) and the corresponding benzoic acid derivative.
Physical State Solid or Oil (Low MP)May require dissolution in an inert solvent (e.g., DCM, Toluene) before quenching to prevent clumping and "hot spots."
Stability Moisture SensitiveContainers may build pressure if compromised; open carefully in a fume hood.

Pre-Operational Preparation

Before initiating disposal, establish a controlled environment.[2]

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood. If the sash must be raised significantly or if handling large quantities (>100g), use a full-face respirator with acid gas cartridges.

  • Dermal: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Butyl Rubber or heavy-duty Nitrile (8 mil) to resist acid permeation.

  • Ocular: Chemical splash goggles (ANSI Z87.1+). A face shield is mandatory for volumes >50 mL.

Equipment Setup
  • Vessel: 3-neck round-bottom flask (RBF) or a wide-mouth Erlenmeyer flask (for small batches). Do not use narrow-neck vessels that can pressurize.

  • Cooling: Ice-water bath.[3]

  • Agitation: Magnetic stir plate and Teflon-coated stir bar.

  • Monitoring: pH strips or probe.

Core Disposal Procedure: Controlled Quenching

This procedure converts the reactive acid chloride into stable, non-volatile salts.

Step 1: Solubilization (Optional but Recommended)

If the material is solid or viscous, dissolve it in a minimal amount of inert organic solvent (Dichloromethane or Toluene). This ensures a steady, dropwise addition and prevents the formation of unreacted "clumps" that can violently burst later.

Step 2: Preparation of the Quench Bath
  • Prepare a large beaker or flask containing a slurry of crushed ice and water .

  • (Optional) Add a small amount of Sodium Carbonate (Na₂CO₃) to the ice slurry to begin neutralizing HCl immediately, though this may increase foaming (CO₂ evolution).

  • Place the vessel on a magnetic stir plate and initiate vigorous stirring.

Step 3: Controlled Hydrolysis
  • Transfer: Using a pressure-equalizing addition funnel (for large amounts) or a glass pipette (for small amounts), slowly add the 2-[(2-Methylbenzyl)oxy]benzoyl chloride solution into the agitated ice/water bath .

  • Rate Control: Monitor the temperature. If the solution boils or fumes excessively, stop addition and allow the ice to cool the mixture.

  • Reaction:

    
    
    
  • Completion: Once addition is complete, allow the mixture to stir until all ice has melted and the solution reaches room temperature.

Step 4: Neutralization
  • The solution is now highly acidic (pH < 1).

  • Slowly add 10% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Note: NaHCO₃ will generate CO₂ gas (foaming). Ensure the vessel has ample headspace (at least 50% free volume).

  • Continue adding base until the pH reaches 6–8 .

  • The result is a biphasic mixture (if solvent was used) containing the sodium salt of the carboxylic acid and NaCl.

Workflow Visualization

Figure 1: Hydrolysis & Neutralization Logic

This diagram illustrates the critical path for converting the reactive precursor into disposable waste.

QuenchProtocol Start Start: Acid Chloride Waste Solvent Dissolve in Inert Solvent (DCM or Toluene) Start->Solvent If Solid/Viscous IceBath Prepare Ice/Water Bath (Vigorous Stirring) Start->IceBath If Liquid Solvent->IceBath Addition SLOW Addition: Acid Chloride -> Ice Bath IceBath->Addition Reaction Hydrolysis Reaction: Forms R-COOH + HCl Addition->Reaction Exothermic Neutralize Add 10% NaOH or NaHCO3 Target pH 6-8 Reaction->Neutralize CheckPH Check pH Neutralize->CheckPH CheckPH->Neutralize pH < 6 Sep Separate Layers (If Solvent Used) CheckPH->Sep pH 6-8 Disposal Dispose as Hazardous Waste (Organic/Aqueous) Sep->Disposal

Caption: Step-by-step workflow for the controlled quenching of acid chlorides. Note the iterative pH check to ensure complete neutralization.

Waste Stream Management

Once quenched and neutralized, the material must be classified and labeled according to RCRA (Resource Conservation and Recovery Act) standards or local regulations.

Waste ComponentClassificationRCRA Code (Typical)Disposal Path
Aqueous Phase Non-Hazardous (if pH 6-8)N/A (or D002 if pH < 2)Drain (check local limits) or Aqueous Waste Drum.
Organic Phase Hazardous Solvent WasteF002 (if DCM used) or D001 (Ignitable)Halogenated or Non-Halogenated Solvent Waste Drum.
Solid Precipitate Chemical Solid WasteUnlisted Chemical WasteSolid Waste Drum for Incineration.
  • Labeling: Clearly label the waste container as "Quenched Acid Chloride Waste - Contains [Solvent], Sodium Benzoate Derivative, NaCl."

  • Storage: Store in a closed container in a secondary containment tray until pickup.

Emergency Contingencies

Figure 2: Spill Response Decision Matrix

Quick decision-making logic for accidental releases.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small Small (< 10 mL) Size->Small Large Large (> 10 mL) Size->Large Absorb Cover with Dry Sand or Vermiculite Small->Absorb Vent Evacuate & Ventilate Large->Vent CallEHS Call EHS / Fire Dept Vent->CallEHS NeutralizeSpill Apply Weak Base (Sodium Carbonate) Absorb->NeutralizeSpill Collect Collect as Hazardous Waste NeutralizeSpill->Collect

Caption: Decision matrix for handling spills. Large spills require immediate evacuation due to HCl off-gassing.

  • Skin Contact: Immediately flush with water for 15 minutes.[4][5][6] Do not use neutralization creams on the skin; water is the safest first aid.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Acid Chlorides SOP. Retrieved from MIT Environment, Health & Safety. [Link]

  • University of Wisconsin–Madison. (2024). Chemical Disposal Procedures: Acid Anhydrides and Chlorides. Safety Department. [Link]

Sources

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